molecular formula C11H12N2O4 B2829148 Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate CAS No. 1211537-91-5

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate

Cat. No.: B2829148
CAS No.: 1211537-91-5
M. Wt: 236.227
InChI Key: ZJEYKYUHIPTNQL-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.08 g/mol . It belongs to a class of substituted pyridine carboxylates, which are valuable building blocks in medicinal and organic chemistry research. The structure features a nitro group and a cyclopropyl substituent on the pyridine ring, making it a potential intermediate for the synthesis of more complex molecules. Compounds with similar nitropyridine and cyclopropyl motifs are frequently explored in pharmaceutical research for developing enzyme inhibitors . For instance, research into antibacterial agents has utilized structurally related pyridine derivatives as inhibitors of bacterial enzymes, such as O-acetylsulfhydrylase (OASS), a target in the cysteine biosynthesis pathway . Furthermore, cyclopropane-containing derivatives are investigated for their potential in modulating inflammatory and respiratory diseases . This product is intended for use in chemical synthesis and research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-17-11(14)9-5-8(13(15)16)6-12-10(9)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEYKYUHIPTNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-91-5
Record name ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a pyridine derivative followed by esterification and cyclopropylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The nitro group and the pyridine ring play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Ring System Differences: The thieno-pyridine analog’s fused ring system enhances rigidity and π-conjugation compared to the monocyclic pyridine scaffold of the target compound, which may influence solubility and binding affinity .
  • Nitro Group Positioning: The 5-nitro group in the target compound contrasts with the 3-nitro group in the thieno-pyridine derivative, affecting electron-withdrawing effects and regioselectivity in further functionalization .

Physicochemical Properties

Property This compound Thieno-Pyridine Analog 4-Chloro-6-Methoxy Derivative
Polarity Moderate (ester and nitro groups) High (fused aromatic system) Moderate (chloro and methoxy)
Predicted Solubility Low in water, soluble in DMSO/MeOH Likely lower due to fused ring Moderate in polar aprotic solvents
Thermal Stability Stable under ambient conditions Likely stable (aromatic stabilization) Sensitive to hydrolysis (ester group)

Biological Activity

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

This compound features a pyridine ring substituted with a nitro group and an ethyl ester functional group, contributing to its biological properties. The presence of the cyclopropyl moiety may also influence its interaction with biological targets.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of nitropyridine compounds exhibit antibacterial and antifungal properties. This compound may share these characteristics due to its structural similarity to known active compounds.
  • Antitumor Activity : Research indicates that nitropyridine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
  • Anti-inflammatory Effects : Some studies have demonstrated that nitro-substituted pyridines can modulate inflammatory pathways, suggesting potential therapeutic roles in inflammatory diseases.

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in critical biological pathways, such as kinases and phosphodiesterases.
  • Receptor Modulation : The compound may interact with specific receptors, leading to altered signaling pathways that contribute to its pharmacological effects.
  • Reactive Metabolite Formation : Some studies suggest that the formation of reactive metabolites could play a role in the compound's biological activity, particularly in antitumor and antimicrobial actions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • A study published in Molecules (2024) examined the synthesis and biological activity of pyridine derivatives, noting their potential as selective inhibitors against various targets, including cancer cells .
  • Research highlighted in Bioorganic & Medicinal Chemistry Letters (2016) reported on the synthesis of nitro-substituted pyridines and their activity against bacterial strains, showcasing their antimicrobial potential .
  • A recent investigation into imidazopyridine derivatives indicated promising antiplasmodial activity, suggesting that similar structural motifs could enhance efficacy against malaria parasites .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Nitro-substituted Pyridine DerivativeAntibacterial
Imidazopyridine DerivativeAntimalarial
Chromeno[3,2-c]PyridineAntitumor
Flupirtine AnalogPain Relief

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclopropanation reactions. Key steps include:

  • Introducing the cyclopropyl group via transition-metal-catalyzed cross-coupling (e.g., using palladium catalysts under inert conditions).
  • Nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
  • Yield improvements (~60–75%) are achieved by optimizing solvent polarity (e.g., DMF or THF) and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the cyclopropyl moiety (δ ~1.0–1.5 ppm for cyclopropyl protons) and nitro group (electron-withdrawing effects on adjacent pyridine protons).
  • IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretching) and ~1700 cm⁻¹ (ester C=O).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (C₈H₁₄N₂O₄⁺, calculated m/z 214.0953) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent toxic gas release .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Software : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution.
  • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy.
  • Applications: Predict reactivity in nucleophilic/electrophilic substitution reactions .

Q. What challenges arise in resolving structural ambiguities via X-ray crystallography?

  • Methodological Answer :

  • Data Collection : Use SHELXL for refinement; ensure high-resolution data (<1.0 Å) to resolve disorder in the cyclopropyl ring.
  • Twinned Crystals : Apply the TwinRotMat algorithm in PLATON to correct for twinning.
  • Thermal Motion : Anisotropic displacement parameters (ADPs) must be modeled carefully for nitro and ester groups .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Methodological Answer :

  • Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data from multiple studies, adjusting for variables like assay type (e.g., enzyme inhibition vs. cell viability).
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤1%) to minimize variability .

Q. What strategies improve solubility for in vitro pharmacological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO:water mixtures (e.g., 10% DMSO) with sonication (30 min at 40°C) to enhance dissolution.
  • Prodrug Design : Modify the ester group to a more hydrophilic moiety (e.g., carboxylate salt) while retaining activity.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase bioavailability .

Q. How does the compound serve as a building block in materials science?

  • Methodological Answer :

  • Coordination Polymers : React with transition metals (e.g., Cu²⁺ or Zn²⁺) to form frameworks with tunable luminescence.
  • Electron-Withdrawing Groups : The nitro and ester groups enhance charge transport in organic semiconductors. Characterize via cyclic voltammetry and UV-vis spectroscopy .

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